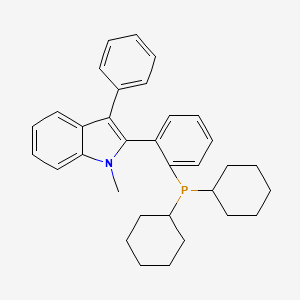

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole

Description

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.

Properties

Molecular Formula |

C33H38NP |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

dicyclohexyl-[2-(1-methyl-3-phenylindol-2-yl)phenyl]phosphane |

InChI |

InChI=1S/C33H38NP/c1-34-30-23-13-11-21-28(30)32(25-15-5-2-6-16-25)33(34)29-22-12-14-24-31(29)35(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2,5-6,11-16,21-24,26-27H,3-4,7-10,17-20H2,1H3 |

InChI Key |

ZOMIMKSFMPLYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and 2’-bromoacetophenone as starting materials . The process involves the following steps:

Formation of Indole Template: Phenylhydrazine reacts with 2’-bromoacetophenone in the presence of phosphoric acid to form the indole template.

Methylation: The indole template is then methylated using sodium hydride and methyl iodide.

Chemical Reactions Analysis

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole undergoes various chemical reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:

Cross-Coupling Reactions: It is used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium catalysts.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of aryl halides and triflates.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Medicine: Its role in catalytic processes can be leveraged in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand. It enhances the reactivity of palladium catalysts by stabilizing the catalytic intermediates and facilitating the formation of the desired products. The compound interacts with palladium through its phosphanyl group, forming a stable complex that can undergo various catalytic cycles .

Comparison with Similar Compounds

2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is unique due to its bulky and electron-rich structure, which enhances its effectiveness as a ligand. Similar compounds include:

2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.

(2-Biphenyl)dicyclohexylphosphine: Known for its role in cross-coupling reactions.

Cyclohexyl JohnPhos: A variant with similar applications in catalytic processes.

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.